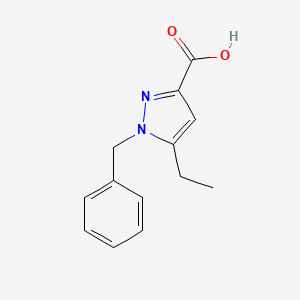

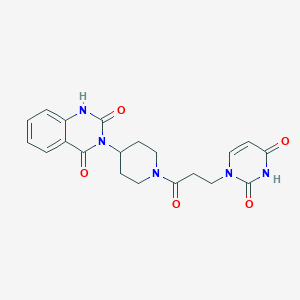

![molecular formula C17H11N3O3S B2847097 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 714942-33-3](/img/structure/B2847097.png)

4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized and biologically evaluated on their inhibition on PARP enzyme activity . Another example is the synthesis of pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives .Molecular Structure Analysis

The molecular structure of “4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” is likely to be complex due to the presence of multiple functional groups. The structure-activity relationship of similar compounds has been studied in the context of PARP-1 inhibitors .Chemical Reactions Analysis

The chemical reactions involving “4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” are likely to be complex and varied. For instance, a series of benzofuran [3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized and biologically evaluated on their inhibition on PARP enzyme activity .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Medicinal Applications

Benzofuroxans, including compounds like 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine, have garnered attention for their broad spectrum of biological activities. These compounds have demonstrated potential as antibacterial, antifungal, antileukemic, acaricide, and immunodepressive agents. Substituted benzofuroxans exhibit medicinal applications such as nitric oxide-releasing abilities, induction of oxidative stress, and properties making them potent anti-cancer agents. The nature of substituents linked to the carbocyclic ring is crucial for understanding their medicinal properties, showcasing their significance in the development of new therapeutic compounds (Jovené, Chugunova, & Goumont, 2013).

Synthesis and Anti-inflammatory Activities of Pyrimidines

Pyrimidines, aromatic heterocyclic compounds, have been identified for their diverse pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. A considerable number of pyrimidines exhibit potent anti-inflammatory effects, making them a focal point for the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Photochromism in Nitrobenzylpyridines

The photochromic activity of ortho-nitrobenzylpyridines, which could include derivatives such as 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine, is of significant interest for photon-based electronics. This activity, resulting from intramolecular proton transfer assisted by the nitro group, highlights the potential of these compounds in developing advanced materials with minimal structural changes during photoreactions, essential for organic light-emitting diodes and other electronic devices (Naumov, 2006).

Optoelectronic Materials from Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, indicating the significant role of 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine derivatives in the advancement of optoelectronic technology (Lipunova et al., 2018).

Mecanismo De Acción

The mechanism of action of “4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” is likely to be complex and varied. For instance, it has been found that pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(4-nitrophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S/c21-20(22)12-7-5-11(6-8-12)9-24-17-16-15(18-10-19-17)13-3-1-2-4-14(13)23-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCLJMKTFGTENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)

![N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2847027.png)

![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2847028.png)

![(Z)-ethyl 1-cyclohexyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2847036.png)